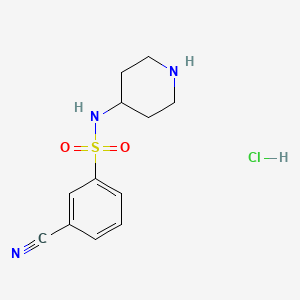

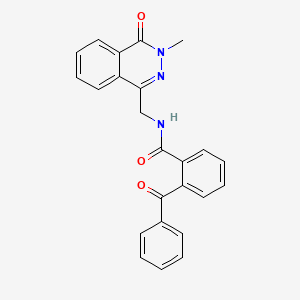

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride can be carried out in several ways. One of the most commonly used methods involves reacting 4-(4-chlorobenzenesulfonyl)piperidine with sodium cyanide in the presence of a base.Molecular Structure Analysis

The molecular formula of this compound is C12H16ClN3O2S . It has an average mass of 301.792 Da and a monoisotopic mass of 301.065186 Da .Chemical Reactions Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Carbonic Anhydrase Inhibition

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride has been studied for its role as an inhibitor of carbonic anhydrase (CA) isoenzymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications, especially in cancer treatment. For instance, Lolak et al. (2019) synthesized compounds from benzenesulfonamides incorporating 1,3,5-triazine moieties, which showed high selectivity and inhibition potency against human carbonic anhydrase isoforms, particularly those associated with tumors like hCA IX and XII (Lolak et al., 2019). Similarly, other studies like Alafeefy et al. (2015) and Moi et al. (2020) have explored different benzenesulfonamide derivatives for their CA inhibitory activity (Alafeefy et al., 2015), (Moi et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial activity. Desai et al. (2016) synthesized novel benzenesulfonamide derivatives that exhibited significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Desai et al., 2016).

Neuropharmacological Applications

This compound has also been investigated for its potential neuropharmacological effects. For instance, Hirst et al. (2006) studied a benzenesulfonamide derivative, SB-399885, as a 5-HT6 receptor antagonist, demonstrating cognitive-enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Antioxidant and Enzyme Inhibition

Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases, and their inhibition can have therapeutic benefits (Lolak et al., 2020).

Corrosion Inhibition

In the field of materials science, piperidine derivatives related to this compound have been studied for their corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to explore the efficiency of these derivatives in inhibiting iron corrosion (Kaya et al., 2016).

特性

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCABYXCMOJPWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2984272.png)

![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)

![phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2984274.png)

![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)